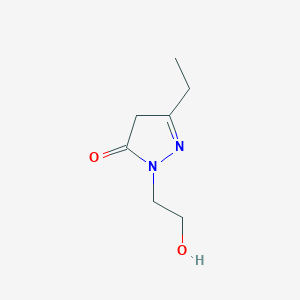

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-ethyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O2/c1-2-6-5-7(11)9(8-6)3-4-10/h10H,2-5H2,1H3 |

InChI Key |

KVPYOINIQRDCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=O)C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethylene glycol. The reaction conditions often include heating under reflux and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Research has indicated that 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one exhibits several biological activities, making it a candidate for various applications:

Antioxidant Activity

The compound has been evaluated for its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders. Studies have shown that pyrazole derivatives can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting lipoxygenase, an enzyme linked to inflammatory processes. This inhibition could lead to reduced inflammation and provide therapeutic benefits in conditions such as arthritis .

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for potential therapeutic applications:

- As an anti-inflammatory agent: Due to its enzyme inhibition properties, it may be effective in treating inflammatory diseases.

- In cancer therapy: Its antioxidant properties could help protect normal cells during chemotherapy while targeting cancer cells more effectively.

- Neuroprotective effects: Research indicates that pyrazole derivatives can prevent neuronal damage due to oxidative stress, suggesting a potential role in neuroprotection .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5(4H)-one derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Pyrazol-5(4H)-one Derivatives

Key Comparative Insights:

Substituent Effects on Physicochemical Properties :

- The hydroxyethyl group in this compound increases polarity, favoring aqueous solubility and hydrogen-bonding interactions, unlike the lipophilic 1-phenyl substituent in 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one .

- Tetrazole-containing derivatives (e.g., GF4) exhibit strong acidity (pKa ~4–5) due to the tetrazole ring, enabling metal coordination and use in catalysis .

Biological Activities: Thiazole hybrids (e.g., 15a) show nanomolar affinity to Bcl-2 proteins, making them promising anticancer agents . Hydrazone-substituted analogs (e.g., (E)-3-Amino-4-(2-phenylhydrazinyl-idene)-1H-pyrazol-5(4H)-one) serve as intermediates for antimetabolites targeting purine biosynthesis .

Synthetic Routes :

- Most derivatives are synthesized via condensation reactions (e.g., β-keto esters with hydrazines) or cyclization of chalcones .

- The hydroxyethyl group in the target compound may require specialized reagents (e.g., ethylene oxide) for N-alkylation .

Structural Features: Planarity varies: 1,3-Diphenyl derivatives exhibit near-planar structures (dihedral angle ~10°), while hydrazone-substituted analogs are fully planar, influencing packing and intermolecular interactions . Hydrogen bonding: Hydroxyethyl and amino groups promote N–H⋯O/N interactions, stabilizing crystal lattices .

Biological Activity

Overview of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one

This compound is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential therapeutic properties. The compound is characterized by its unique molecular structure, which contributes to its biological activity.

Molecular Structure

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

- Structural Features : The compound contains a pyrazolone ring, an ethyl group, and a hydroxyethyl substituent, which may influence its interaction with biological targets.

Antioxidant Activity

Research has indicated that pyrazolone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Study Findings : A study demonstrated that similar pyrazolone compounds showed a marked decrease in lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro.

Anti-inflammatory Properties

Pyrazolone derivatives are also known for their anti-inflammatory effects. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.

- Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

Some studies have reported that pyrazolone derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Case Study : In a comparative study, several pyrazolone derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties.

- Research Findings : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using β-ketoesters or hydrazine derivatives. Optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., acid/base-mediated protocols). For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) has been effective for analogous pyrazolone derivatives, enabling regioselective formylation of the pyrazole core . Post-synthetic modifications, such as alkylation of the hydroxyethyl group, may require protecting-group strategies to prevent side reactions. Purity is typically assessed via HPLC or TLC, with recrystallization in ethanol/DMF mixtures (1:1) improving yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substituent positions, focusing on the hydroxyethyl group’s proton signals (δ ~3.5–4.0 ppm) and the pyrazolone carbonyl (δ ~160–170 ppm). IR spectroscopy verifies the C=O stretch (~1650–1700 cm) and O–H stretching (~3200–3500 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as the Z/E configuration of the exocyclic double bond. Hydrogen-bonding networks (e.g., O–H···N interactions) are critical for stabilizing the crystal lattice, as observed in structurally similar pyrazolones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

Reproduce assays : Standardize protocols (e.g., MTT assays for cytotoxicity) using high-purity samples (>95% by HPLC).

Structure-Activity Relationship (SAR) studies : Compare activity across analogs with systematic substitutions (e.g., replacing the ethyl group with methyl or trifluoromethyl). For example, trifluoroethyl analogs exhibit enhanced metabolic stability due to reduced CYP450 interactions .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, correlating with experimental IC values .

Q. What strategies are effective for designing derivatives to improve this compound’s bioavailability or target specificity?

- Methodological Answer :

- Bioavailability : Introduce hydrophilic groups (e.g., sulfonate or glycosyl moieties) to enhance solubility. Ethylene glycol spacers can reduce logP while retaining activity .

- Target Specificity : Employ click chemistry (e.g., CuAAC) to append pharmacophores targeting specific residues. For instance, fluorophenyl groups (as in related pyrazoles) improve selectivity for hydrophobic binding pockets .

- Prodrug Design : Mask the hydroxyethyl group as an ester or carbamate to improve membrane permeability, with enzymatic cleavage releasing the active form .

Q. How do hydrogen-bonding motifs in the crystal structure influence this compound’s reactivity or stability?

- Methodological Answer : Intra- and intermolecular hydrogen bonds (e.g., O–H···O=C or N–H···O) stabilize the enol tautomer of the pyrazolone ring, affecting its acidity and redox behavior. For example, in (4Z)-4-[(cyclopropylamino)(phenyl)methylene] analogs, N–H···O interactions dominate, leading to planar molecular packing that enhances thermal stability . Solvent-free crystallization minimizes degradation pathways, as shown in studies of similar derivatives .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for EC values. Replicate experiments (n ≥ 3) to account for biological variability.

- Comparative Studies : Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs, referencing structurally validated controls .

Q. How can researchers validate the purity of synthesized batches when scaling up production?

- Methodological Answer :

- Chromatography : Combine HPLC (C18 column, acetonitrile/water gradient) with MS detection to identify trace impurities (<0.1%).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent or hydrate residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.